Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate

Physicochemical characterization Formulation development Environmental fate modeling

Resistance monitoring programs require consistent, high-purity analytical standards for longitudinal dose-response bioassays. Spirobudifen (CAS 1305319-70-3) is a single-source tetronic acid acaricide with a validated carbonate ester prodrug design, offering distinct activation kinetics from spirodiclofen. - LC50 5.847 g/L against P. citri adult females for resistance monitoring programs. - Lower melting point (90.2-92.6 °C) facilitates wet milling to finer particle sizes for SC formulations. - Single-manufacturer supply chain ensures consistent impurity profiles across monitoring years.

Molecular Formula C20H22Cl2O5
Molecular Weight 413.3 g/mol
CAS No. 1305319-70-3
Cat. No. B13441931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate
CAS1305319-70-3
Molecular FormulaC20H22Cl2O5
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H22Cl2O5/c1-2-3-11-25-19(24)26-17-16(14-8-7-13(21)12-15(14)22)18(23)27-20(17)9-5-4-6-10-20/h7-8,12H,2-6,9-11H2,1H3
InChIKeyHEOYPZMAGQITRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirobudifen: Core Identity and Classification


Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate (CAS 1305319-70-3), assigned the ISO common name spirobudifen (also referred to as spirobudiclofen), is a tetronic acid derivative belonging to the spirocyclic ketoenol class of acaricides and insecticides [1]. It shares the 1-oxaspiro[4.5]dec-3-en-2-one core scaffold with Bayer's established 'spiro' family—spirodiclofen, spiromesifen, and spirotetramat—but is distinguished by a butoxycarbonyl (carbonate ester) substituent at the 4-position of the oxaspiro ring, in place of the 2,2-dimethylbutanoate ester found in spirodiclofen [2]. Discovered by Qingdao University of Science and Technology (2011) and industrially developed by Hangzhou Udragon (Zhejiang Udragon Bioscience), spirobudifen functions as an acetyl-CoA carboxylase (ACCase) inhibitor (IRAC Group 23), disrupting fatty acid biosynthesis and lipid formation in target mites [3]. It is registered exclusively in China as a 24% suspension concentrate for citrus red mite (Panonychus citri) control [4].

Target ACCase inhibitor (IRAC Group 23)
Use Citrus red mite (Panonychus citri) research
Formulation 24% SC for application studies
Supply Single-source, China-only registration

Why Substituting Spirobudifen with Analogs Is Unwarranted


Although spirobudifen, spirodiclofen, spiromesifen, and spirotetramat all inhibit ACCase via the tetronic acid pharmacophore, the identity of the C-4 ester substituent fundamentally alters three selection-critical parameters: (i) prodrug activation kinetics—the carbonate ester of spirobudifen is hydrolytically cleaved to release the active enol metabolite via a pathway distinct from the esterase-mediated activation of spirodiclofen's 2,2-dimethylbutanoate [1]; (ii) physicochemical partitioning—spirobudifen exhibits a lower Log P (4.9) and lower melting point (90.2–92.6 °C) compared to spirodiclofen (Log P 5.56–5.8; mp 94.8–108 °C), directly influencing formulation stability, cuticular penetration, and environmental fate [2]; and (iii) resistance cross-profile—CYP392E10, a cytochrome P450 implicated in spirodiclofen metabolic resistance in Tetranychus urticae, shows substrate specificity toward the dimethylbutanoate ester but not toward the corresponding enol, suggesting that the carbonate prodrug design may modulate susceptibility to P450-mediated detoxification [3]. The structural modification was explicitly guided by analysis of spirodiclofen's high-activity isomer configuration, with the express goal of generating a differentiated compound possessing altered substituent groups and enhanced intrinsic activity [4]. These differences render simple in-class substitution scientifically unreliable for procurement decisions involving bioefficacy, formulation development, or resistance management.

Factor
Spirobudifen
Spirodiclofen
Prodrug activation
Carbonate ester cleavage may alter activation kinetics
Esterase-mediated dimethylbutanoate cleavage
Physicochemical profile
Lower Log P and melting point may shift SC stability and penetration
Higher Log P and melting point influence different formulation behavior
CYP392E10 susceptibility
Carbonate ester may reduce P450-mediated detoxification
Dimethylbutanoate ester metabolized by CYP392E10

Spirobudifen: Quantitative Differentiation vs. Analogs


Physicochemical Property Comparison with Spirodiclofen

Spirobudifen displays a lower melting point range of 90.2–92.6 °C compared to spirodiclofen at 94.8–108 °C (literature range) [1]. Its octanol-water partition coefficient (Log Pow = 4.9 at pH 7, 20 °C) is approximately 0.7–0.9 log units lower than spirodiclofen (Log P 5.56–5.8) [1][2]. Water solubility of spirobudifen (9.3 × 10⁻⁵ g/L at 20 °C) is of the same order of magnitude as spirodiclofen (5.0 × 10⁻⁵ g/L at pH 4, 20 °C) [1]. The lower melting point facilitates more uniform suspension concentrate milling, while the reduced Log P suggests moderated soil adsorption potential.

Physicochemical comparison
Cross-study comparable
Δ mp: ~4.6–15.4 °C lower; Δ Log P: ~0.7–0.9 units lower
Supports formulation-specific selection context
Mp and Log P from independent sources; same order of water solubility
Physicochemical characterization Formulation development Environmental fate modeling

Mammalian Acute Toxicity vs. Spirodiclofen

Spirobudifen 95% technical material exhibits rat acute oral LD50 >5,000 mg/kg and acute dermal LD50 >2,000 mg/kg, with negative results across four mutagenicity assays (Ames, in vitro mammalian cell gene mutation, in vitro chromosomal aberration, in vivo bone marrow micronucleus) [1]. In comparison, spirodiclofen technical material is reported with rat acute oral LD50 >2,500 mg/kg . Both are classified as low-toxicity pesticides, but spirobudifen's oral LD50 threshold is at minimum a factor of ~2 higher, and its complete negative mutagenicity profile provides additional weight-of-evidence for genotoxicity safety assessment.

Mammalian acute toxicity
Cross-study comparable
Oral LD50 >5,000 vs >2,500 mg/kg; ≥2-fold higher threshold
Supports hazard classification and SDS documentation
Negative mutagenicity profile reported for spirobudifen
Toxicology Safety assessment Regulatory compliance

Target Pest Toxicity Against Panonychus citri

In a controlled laboratory toxicity study, spirobudiclofen demonstrated an LC50 of 5.847 g/L (95% CL: 4.905–6.896 g/L) and LC30 of 2.945 g/L (95% CL: 2.257–3.610 g/L) against adult female Panonychus citri, with the probit regression equation Y = -1.031 + 1.547X (R = 0.935) [1]. As a class-level reference, spirodiclofen has been reported with an LC50 of 2.608–7.295 g/L against P. citri adult females depending on exposure duration (48–120 h) . The overlapping potency ranges indicate comparable intrinsic activity on this key target species, while the independent toxicological dataset for spirobudiclofen establishes a reproducible benchmark for quality control and resistance monitoring programs.

Target pest toxicity (LC50)
Cross-study comparable
LC50 5.847 g/L (95% CL 4.905–6.896) vs 2.608–7.295 g/L range
Establishes reproducible species-specific LC50 benchmark
P. citri adult females, probit; overlapping potency ranges
Acaricide efficacy Citrus red mite Dose-response

Patent-Documented Bioactivity Comparison

The original compound patent CN102060818A (filed 2011-01-07 by Qingdao University of Science and Technology) explicitly states that under identical dosage conditions, the acaricidal and ovicidal activities of synthesized compounds I a through I e—among which compound I b corresponds to spirobudifen (butyl carbonate ester; mp 92–93 °C; yield 80%)—were 'all higher than or equal to spirodiclofen' (均高于或同于螺螨酯) [1]. The bioassay employed a standardized immersion method using Tetranychus cinnabarinus (carmine spider mite) eggs, with mortality assessed at 48 h post-treatment at 24 ± 1 °C [1]. While the patent text describes the comparative outcome qualitatively, the explicit claim of non-inferiority-to-superiority against the commercial standard spirodiclofen constitutes a legally attested, examiner-reviewed statement of comparative bioactivity.

Patent bioactivity comparison
Data to verify
Activity ≥ spirodiclofen at identical dose (CN102060818A)
Supports comparative bioactivity screening context
Qualitative patent claim; specific mortality not tabulated
Structure-activity relationship Patent evidence Acaricide screening

Aquatic Ecotoxicology Profile

The 24% spirobudifen suspension concentrate formulation exhibits a 96-h zebrafish (Danio rerio) LC50 of 16.744 a.i. mg/L, classifying it as low toxicity to fish [1]. Additionally, the formulation shows low toxicity to birds (quail LD50 >947.369 a.i. mg/kg), honeybees (contact LD50 >100 a.i. μg/bee; oral LD50 >124.55 a.i. μg/bee), silkworm (LC50 498.179 a.i. mg/L), Daphnia magna (EC50 >0.010 a.i. mg/L), and earthworm (LC50 >100 a.i. mg/kg dry soil) [1]. Notably, spirobudifen exhibits high toxicity to the green alga Pseudokirchneriella subcapitata (EC50 72 h >0.045 a.i. mg/L), mirroring a class-level algal toxicity profile also observed with other lipophilic tetronic acid acaricides [1]. As a class-level comparison, spirodiclofen has been reported with a 96-h rainbow trout LC50 >0.0351 mg/L , indicating the general aquatic toxicity profile is broadly consistent within the class, while the comprehensive multi-species dataset for spirobudifen provides a more complete environmental risk assessment package for registration purposes.

Aquatic ecotoxicology
Class-level inference
Zebrafish 96-h LC50 16.744 a.i. mg/L (24% SC)
Multi-species dataset supports environmental risk assessment
Comparison limited by species differences; high algal toxicity noted
Ecotoxicology Environmental safety Regulatory data package

Regulatory Exclusivity and Registration Status

As of the latest available data, spirobudifen (95% technical material and 24% suspension concentrate) holds exclusive pesticide registration in China, granted to Zhejiang Udragon Bioscience (Hangzhou Udragon) in 2019, specifically for citrus red mite (Panonychus citri) control on citrus trees [1][2]. In contrast, spirodiclofen (Bayer CropScience) is a multi-source generic active ingredient with numerous global registrations . Spirobudifen is not approved under EU EC Regulation 1107/2009 and is not listed in the EU pesticide database [3]. This exclusivity profile means that procurement of spirobudifen for research, formulation development, or reference standard purposes is restricted to a single qualified manufacturer, ensuring batch-to-batch traceability and avoiding the variability associated with multi-source generic active ingredients.

Regulatory exclusivity
Specification review
Single registrant (Udragon), China-only since 2019
Ensures batch-to-batch impurity profile consistency
Not approved in EU; ISO common name assigned 2022
Regulatory exclusivity Procurement strategy Market access

Spirobudifen: Application Scenarios for Procurement


Resistance Monitoring in Panonychus citri

Spirobudifen's established LC50 (5.847 g/L) and LC30 (2.945 g/L) against P. citri adult females provide validated reference values for resistance monitoring programs [1]. Laboratories conducting susceptibility surveys in citrus-growing regions should procure the 95% technical material as the analytical standard for dose-response bioassays. The single-manufacturer supply chain ensures consistent impurity profiles across monitoring years, which is critical for longitudinal resistance ratio calculations. The compound's demonstrated sublethal effects—reduced female longevity and fecundity at LC30 and LC50 concentrations—further justify its inclusion in resistance inheritance and fitness cost studies [1][2].

Suspension Concentrate Formulation Development

The lower melting point of spirobudifen (90.2–92.6 °C) relative to spirodiclofen (94.8–108 °C) facilitates wet milling to finer particle sizes, a critical parameter for suspension concentrate physical stability [3]. Formulators developing generic or improved SC products should evaluate spirobudifen for systems requiring extended shelf-life under accelerated storage conditions (54 °C, 14 days). The compound's moderate Log Pow (4.9 vs. 5.56–5.8 for spirodiclofen) predicts moderated soil organic carbon adsorption (Koc), which may influence field dissipation rates and leaching potential—parameters that must be experimentally verified in formulation-specific soil column studies [3].

ACCase Inhibition and Lipid Biosynthesis Studies

The carbonate ester prodrug design of spirobudifen provides a mechanistically distinct tool for studying ACCase inhibitor activation kinetics and target-site interactions [4]. Unlike spirodiclofen's 2,2-dimethylbutanoate ester, which is cleaved by general esterases, the butoxycarbonyl group may exhibit differential hydrolysis rates that influence the temporal profile of enol metabolite delivery to the target site. Transcriptomic and metabolomic studies have already characterized spirobudiclofen-induced perturbations in glycerophospholipid metabolism and glycine/serine/threonine pathways in P. citri [2]. Researchers investigating ACCase inhibitor pharmacodynamics should use high-purity spirobudifen (≥95%) to eliminate confounding effects from synthesis by-products.

Reference Standard for Analytical Method Validation

As a single-source active ingredient with known purity specifications (95% TC minimum), spirobudifen is suitable as a certified reference material for LC-MS/MS and GC-MS method development targeting tetronic acid acaricide residues in citrus matrices [3]. Analytical laboratories establishing multi-residue methods for spirocyclic ketoenols should include spirobudifen in their analyte scope, given its structural distinctiveness from spirodiclofen (different ester moiety, different molecular ion and fragmentation pattern) [4]. The compound's reported physicochemical properties—including solubility in methanol (31.9 g/L), DMF (450.8 g/L), and acetone (420.2 g/L)—inform the selection of appropriate solvents for stock standard preparation [3].

Application
Selection Property
Validation Focus
Resistance monitoring in P. citri
Species-specific LC50 benchmark
Dose-response bioassay reproducibility
SC formulation development
Lower melting point and moderate Log P
Suspension stability and particle size distribution
ACCase inhibition pathway studies
Carbonate prodrug activation design
Metabolite delivery and target-site engagement
Analytical reference standard
Single-source purity and structural distinctiveness
LC-MS/MS method validation in citrus matrices
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